N-(4-Methylbenzyl)piperidin-3-amine hydrochloride

Lipophilicity Physicochemical profiling CNS drug design

N-(4-Methylbenzyl)piperidin-3-amine hydrochloride (CAS 1353955-95-9; molecular formula C₁₃H₂₁ClN₂; MW 240.77 g/mol) is a 3-aminopiperidine derivative in which the exocyclic amine nitrogen at the piperidine 3-position bears a 4-methylbenzyl (p-tolylmethyl) substituent. The compound is supplied as the hydrochloride salt, with typical commercial purity specifications of ≥95%.

Molecular Formula C13H21ClN2
Molecular Weight 240.78
CAS No. 1353955-95-9
Cat. No. B2668325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methylbenzyl)piperidin-3-amine hydrochloride
CAS1353955-95-9
Molecular FormulaC13H21ClN2
Molecular Weight240.78
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC2CCCNC2.Cl
InChIInChI=1S/C13H20N2.ClH/c1-11-4-6-12(7-5-11)9-15-13-3-2-8-14-10-13;/h4-7,13-15H,2-3,8-10H2,1H3;1H
InChIKeyUNEXNGKFAVMDAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylbenzyl)piperidin-3-amine hydrochloride (CAS 1353955-95-9): Structural Identity, Physicochemical Profile, and Procurement-Relevant Class Context


N-(4-Methylbenzyl)piperidin-3-amine hydrochloride (CAS 1353955-95-9; molecular formula C₁₃H₂₁ClN₂; MW 240.77 g/mol) is a 3-aminopiperidine derivative in which the exocyclic amine nitrogen at the piperidine 3-position bears a 4-methylbenzyl (p-tolylmethyl) substituent . The compound is supplied as the hydrochloride salt, with typical commercial purity specifications of ≥95% . Its calculated partition coefficient (clogP = 3.60), topological polar surface area (TPSA = 38.91 Ų), and hydrogen bond donor/acceptor counts (HBD = 2, HBA = 2) place it within Lipinski's Rule-of-Five compliant chemical space, consistent with its primary use as a synthetic building block and pharmacological probe in medicinal chemistry programs targeting central nervous system (CNS) receptor families including sigma receptors, monoamine transporters, and NMDA receptor subtypes [1][2].

Why N-(4-Methylbenzyl)piperidin-3-amine hydrochloride Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


Within the 3-aminopiperidine chemical space, seemingly minor structural variations—regioisomeric attachment of the benzyl group (exocyclic N-3 vs. endocyclic N-1), the presence or absence of a para-methyl substituent on the aromatic ring (4-methylbenzyl vs. unsubstituted benzyl), and the substitution state of the exocyclic amine (secondary NH vs. tertiary N-CH₃)—produce substantial differences in lipophilicity, hydrogen-bonding capacity, receptor pharmacophore complementarity, and downstream synthetic derivatization potential [1]. Generic substitution of N-(4-Methylbenzyl)piperidin-3-amine hydrochloride with an unsubstituted N-benzylpiperidin-3-amine or with the regioisomeric 1-(4-methylbenzyl)piperidin-3-amine would alter the compound's predicted logP by over 2 log units, modify the spatial orientation of the aromatic ring relative to the piperidine core, and eliminate or transform the secondary amine handle critical for subsequent functionalization in parallel synthesis workflows [2]. The quantitative differentiation evidence presented below establishes that each structural feature of this specific compound carries measurable consequences for physicochemical behavior, pharmacological target engagement, and synthetic utility.

N-(4-Methylbenzyl)piperidin-3-amine hydrochloride: Quantitative Comparator-Based Evidence for Scientific Selection


Lipophilicity Differentiation: 4-Methylbenzyl vs. Unsubstituted Benzyl—A ≥2.2 logP Unit Shift

N-(4-Methylbenzyl)piperidin-3-amine hydrochloride exhibits a calculated LogP (clogP) of 3.60, whereas the closest unsubstituted analog, N-benzylpiperidin-3-amine (CAS 396730-17-9), has an experimentally derived XLogP3 of 1.40 [1]. The para-methyl substituent on the benzyl ring contributes an additional ~2.2 logP units, representing a >150-fold increase in predicted octanol-water partition coefficient. This lipophilicity shift crosses the commonly recognized CNS drug-like optimal range (LogP 2–4), positioning the 4-methylbenzyl analog within the window associated with enhanced passive blood-brain barrier permeability while the unsubstituted benzyl analog falls below it [2].

Lipophilicity Physicochemical profiling CNS drug design

Synthetic Versatility Advantage: Free Secondary Amine vs. Tertiary N-Methyl Analog

The target compound bears a secondary amine (NH) at the exocyclic 3-amino position, with hydrogen bond donor count (HBD) = 2. In contrast, N-methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride (CAS 1353979-74-4), the tertiary N-methyl analog, has HBD = 1 and LogP = 3.31 [1]. The secondary amine permits acylation, sulfonylation, reductive amination, and urea formation without requiring deprotection steps. The tertiary N-methyl congener is limited to quaternization or N-oxide formation for further derivatization, representing a narrower synthetic diversification pathway [2]. Additionally, the free NH enables hydrogen-bond donor interactions with biological targets that are sterically and electronically precluded in the N-methylated analog.

Synthetic chemistry Building block Derivatization

Para-Methyl Benzyl Substituent: ~3-Fold Potentiation of In Vivo Activity in NMDA Receptor Modulator Class

In a systematic SAR study of 4-benzylpiperidine-based NMDA receptor NR1/2B antagonists, introduction of a para-methyl substituent on the benzyl ring (compound 10b) produced an approximately 3-fold increase in in vivo anticonvulsant activity (MES ED₅₀ = 0.7 mg/kg iv) compared to the unsubstituted benzyl lead compound 8 [1]. While this data derives from a 4-benzylpiperidine scaffold rather than a 3-aminopiperidine scaffold, the para-methyl benzyl pharmacophore is identical to that present in N-(4-Methylbenzyl)piperidin-3-amine hydrochloride, providing class-level evidence that the 4-methyl substitution pattern enhances target engagement in CNS-active piperidine derivatives. The same study demonstrated that para-methyl substitution (10b) retained NR1a/2B potency (IC₅₀ = 0.025 μM) comparable to the para-hydroxy analog (10a) while improving in vivo efficacy [1].

NMDA receptor Structure-activity relationship para-substitution

Sigma Receptor Pharmacophore Compatibility: Aralkyl Piperidines Exhibit Nanomolar Affinity with Tunable Subtype Selectivity

A systematic structure-affinity relationship study of 1-aralkyl-4-benzylpiperidine derivatives demonstrated that compounds in this class achieve nanomolar-range affinity for sigma receptors, with sigma-2/sigma-1 selectivity ratios ranging from 0.1 to 9 depending on the specific aralkyl substitution pattern [1]. The N-benzylpiperidine motif has been identified as the core pharmacophoric element for sigma receptor binding, with para-substitution on the benzyl ring modulating both affinity and subtype selectivity [1][2]. A closely related compound, N-Benzyl-1-(4-methylbenzyl)piperidine-4-carboxamide (CHEMBL562510), which incorporates a 4-methylbenzyl group on the piperidine nitrogen, demonstrated a sigma-1 receptor Ki of 69.4 nM [3]. These data establish that the 4-methylbenzyl group contributes to sigma receptor affinity in piperidine-based ligands, and that the exocyclic amine position of N-(4-Methylbenzyl)piperidin-3-amine (as opposed to the endocyclic N-1 position) offers a distinct vector for target engagement compared to the 1-substituted regioisomer.

Sigma receptor Pharmacophore Subtype selectivity

Regioisomeric Differentiation: Exocyclic 3-Amine vs. Endocyclic 1-Amine Substitution—Distinct Pharmacophoric Vectors

N-(4-Methylbenzyl)piperidin-3-amine hydrochloride (CAS 1353955-95-9) carries the 4-methylbenzyl substituent on the exocyclic amine at the piperidine 3-position, whereas the regioisomer 1-(4-methylbenzyl)piperidin-3-amine hydrochloride (CAS 1289386-55-5) bears the identical aromatic group on the endocyclic piperidine nitrogen (N-1 position) . This regioisomeric difference produces distinct three-dimensional pharmacophoric vectors: the exocyclic 3-amine orients the aromatic ring approximately perpendicular to the piperidine ring plane with a two-bond linker (N–CH₂–Ar), whereas the endocyclic N-1 substitution projects the aromatic ring directly from the ring nitrogen with a one-bond linker (N–CH₂–Ar) and a different dihedral angle [1]. In the CCR2 antagonist series (BindingDB CHEMBL388516), the 1-(4-methylbenzyl)piperidin-3-yl scaffold demonstrated an IC₅₀ of 1,000 nM in a CCR2-mediated cell migration assay, whereas the 3-exocyclic amine substitution pattern has been employed in tachykinin NK₁ receptor antagonists (US Patent 6,214,846), indicating that the two regioisomers engage distinct target classes [2][3].

Regioisomerism Pharmacophore geometry Structure-based design

Commercial Purity Benchmarking: 95% Minimum Specification with Availability at 98% Grade

N-(4-Methylbenzyl)piperidin-3-amine hydrochloride is commercially available at a minimum purity specification of 95% (AKSci, Fluorochem, Cato-chem, Calpaclab, Chemscene) with select suppliers offering 98% purity grade (Leyan catalog number 1678273) . By comparison, the unsubstituted benzyl analog N-benzylpiperidin-3-amine (CAS 396730-17-9) is typically supplied at 95–97% purity, and the regioisomer 1-(4-methylbenzyl)piperidin-3-amine hydrochloride is generally listed at 95% . The availability of a 98% purity grade for the target compound provides an option for applications requiring higher chemical homogeneity, such as biophysical assays (SPR, ITC, X-ray crystallography) where trace impurities can confound binding measurements.

Purity specification Procurement Quality control

N-(4-Methylbenzyl)piperidin-3-amine hydrochloride: Evidence-Backed Application Scenarios for Scientific Procurement


CNS Receptor SAR Libraries: Sigma and NMDA Receptor-Focused Medicinal Chemistry

The 4-methylbenzyl substitution pattern on N-(4-Methylbenzyl)piperidin-3-amine hydrochloride provides a logP of 3.60 within the CNS-optimal range, and class-level SAR evidence demonstrates that para-methyl benzyl substitution enhances in vivo CNS target engagement in piperidine-based NMDA receptor modulators . Simultaneously, aralkyl piperidines with this substitution pattern engage sigma receptors with nanomolar affinity, with documented sigma-2/sigma-1 selectivity ranging from 0.1 to 9 depending on additional structural modifications [1]. Researchers constructing focused libraries for sigma receptor or NMDA receptor subtype-selective ligand discovery will benefit from the compound's validated pharmacophoric compatibility and favorable CNS physicochemical profile.

Parallel Synthesis and Diversification: Secondary Amine as a Versatile Synthetic Handle

The free secondary amine (NH) at the exocyclic 3-position distinguishes N-(4-Methylbenzyl)piperidin-3-amine hydrochloride from its N-methylated analog (CAS 1353979-74-4), providing a hydrogen bond donor (HBD = 2 vs. 1) and enabling at least four distinct derivatization pathways—acylation, sulfonylation, reductive amination, and urea formation—without requiring protecting group manipulation . For medicinal chemistry teams executing parallel library synthesis, this compound serves as a more versatile diversification point than the corresponding tertiary amine analog, reducing the number of synthetic steps required to generate diverse chemotypes from a common piperidine core [1].

Tachykinin and Neurokinin Receptor Antagonist Development Programs

The 3-(benzylamino)piperidine scaffold, of which N-(4-Methylbenzyl)piperidin-3-amine hydrochloride is a direct structural member, has been extensively patented as a pharmacophore for tachykinin receptor antagonists, particularly targeting the neurokinin-1 (NK₁) receptor for indications including pain, inflammation, migraine, and emesis . The exocyclic 3-amine substitution pattern is explicitly claimed in US Patents 6,214,846 and 6,096,766 as the active pharmacophoric orientation for NK₁ antagonism, whereas the regioisomeric 1-substituted analogs are directed toward different target classes (e.g., CCR2 chemokine receptor) [1]. Programs targeting neurokinin receptors should prioritize the exocyclic 3-amine regioisomer for its documented target class alignment.

Biophysical Assay-Grade Applications Requiring High Purity

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), X-ray crystallography, and other biophysical techniques where trace impurities can generate false-positive binding signals or interfere with crystal lattice formation, the availability of N-(4-Methylbenzyl)piperidin-3-amine hydrochloride at 98% purity (Leyan Catalog No. 1678273) provides a 3% absolute purity advantage over the standard 95% grade typical for the unsubstituted benzyl analog . This higher chemical homogeneity directly supports more reliable biophysical binding measurements and co-crystallization experiments, where impurity levels above 2% have been shown to confound data interpretation .

Quote Request

Request a Quote for N-(4-Methylbenzyl)piperidin-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.